1-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid
Overview
Description
1-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid is an important intermediate in organic synthesis. It is known for its high chemical stability and is often used as a protecting group for amino groups in various chemical reactions . This compound is also referred to as 1-(benzyloxycarbonylamino)cyclopropanecarboxylic acid and has the molecular formula C12H12O4 .
Preparation Methods
The synthesis of 1-(benzyloxycarbonyl)cyclopropanecarboxylic acid can be achieved through several methods:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This approach uses γ-substituted amino acid derivatives to form the cyclopropane ring.
Alkene Cyclopropanation: This method involves the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates.
Industrial production methods often involve the use of robust and scalable synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where the benzyloxycarbonyl group can be replaced with other functional groups.
Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(benzyloxycarbonyl)cyclopropanecarboxylic acid involves its role as a protecting group for amino groups. This allows for selective reactions to occur without interference from the amino group. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid can be compared with other similar compounds such as:
1-Phenyl-1-cyclopropanecarboxylic acid: This compound has similar structural features but different functional groups.
1-Aminocyclopropanecarboxylic acid: This compound is used in similar applications but has different chemical properties and reactivity.
The uniqueness of 1-(benzyloxycarbonyl)cyclopropanecarboxylic acid lies in its high chemical stability and its effectiveness as a protecting group for amino groups.
Properties
Molecular Formula |
C12H12O4 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
1-phenylmethoxycarbonylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H12O4/c13-10(14)12(6-7-12)11(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14) |
InChI Key |
SKAZSQXMPWQQHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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